molecular formula C9H12F2O2 B2686599 4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 1773511-56-0

4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2686599
CAS No.: 1773511-56-0
M. Wt: 190.19
InChI Key: GXFVCDJDKQBCFT-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)bicyclo[221]heptane-1-carboxylic acid is a chemical compound characterized by its bicyclic structure and the presence of a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid typically involves a series of organic reactions. One common method is the formal [4 + 2] cycloaddition reaction, which allows for the enantioselective formation of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions . This reaction is often catalyzed by organocatalysts, which facilitate the formation of the desired product with high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols or aldehydes.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or ketones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and other biochemical processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biochemical pathways. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to specific biological effects.

Comparison with Similar Compounds

4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid can be compared with other similar compounds, such as:

The presence of the difluoromethyl group in this compound makes it unique, as this group can significantly influence the compound’s chemical and biological properties.

Properties

IUPAC Name

4-(difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F2O2/c10-6(11)8-1-3-9(5-8,4-2-8)7(12)13/h6H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFVCDJDKQBCFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(C2)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1773511-56-0
Record name 4-(difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid
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